1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride is a chemical compound classified within the isoquinoline family, characterized by its unique molecular structure that includes both isoquinoline and piperazine moieties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating various biological pathways.
The compound is primarily synthesized through organic chemistry methods and is referenced in various chemical databases and patent literature, indicating its relevance in pharmaceutical research. Notably, it has been featured in patents related to heterocyclic compounds and their uses in drug development .
The synthesis of 1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. The use of catalysts may also be necessary to facilitate certain steps in the synthesis process.
1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts or inhibitors. Reaction pathways can be optimized for specific applications in medicinal chemistry.
The mechanism of action for 1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride involves interaction with biological targets such as receptors or enzymes. It is hypothesized that this compound may modulate kinase activity, influencing signaling pathways implicated in various diseases.
Research has indicated that compounds within this class can exhibit effects on neurotransmitter systems and may possess neuroprotective properties. The exact mechanisms are still under investigation but suggest potential applications in treating neurological disorders .
Relevant data on toxicity and safety profiles can be found in chemical safety databases .
1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride has several potential applications:
Its diverse structural features make it a candidate for further exploration in drug design and development aimed at treating various conditions, including neurodegenerative diseases and cancers .
The systematic chemical name 1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride precisely defines its molecular connectivity:
Structural Taxonomy:
Table 1: Chemical Identifiers and Molecular Descriptors
Property | Value | Source |
---|---|---|
Systematic Name | 1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride | ChemicalBook [1] |
CAS Registry (Salt) | 72736-13-1 | Parchem [2] |
CAS Registry (Base) | 1977-12-4 | Parchem [2] |
Molecular Formula | C₁₉H₂₀ClN₃ | RTECS [4] |
Molecular Weight | 325.87 g/mol | RTECS [4] |
Key Synonyms | Perafensine hydrochloride, HR-459 | RTECS [4] |
The emergence of piperazine-isoquinoline hybrids reflects convergent pharmacological strategies:
The specific hybrid 1-Phenyl-3-(1-piperazinyl)isoquinoline emerged during the 1970–1980s era of rational neuropharmacological agent development. Its designation as HR-459 and Perafensine hydrochloride coincided with preclinical investigations into monoamine reuptake inhibition, evidenced by:
Table 2: Historical Development Milestones
Period | Event/Activity | Significance |
---|---|---|
Pre-1980 | Rational design of piperazine-isoquinoline hybrids | Emergence of synthetic hybrids for CNS targets |
1977–1984 | CAS registration (Base: 1977-12-4; Salt: 72736-13-1) | Compound standardization and nomenclature fixation |
1982 | Biological activity disclosure (HR-459) | First report of CNS activity profile [4] |
1990s–2000s | Commercial catalog listing | Accessibility to researchers (suppliers: ACCC, Parchem) |
2010s–Present | Integration into PNP screening libraries | Application in targeted drug discovery [8] |
Piperazine-isoquinolines like Perafensine hydrochloride exemplify the "natural selection" principle in drug discovery: while not naturally occurring, they incorporate NP-derived fragments (isoquinoline) linked synthetically (via piperazine) to access biologically relevant chemical space. This approach constitutes ~67% of clinical compounds disclosed since 2010, validating the hybrid's design rationale [8]. Current suppliers include Nanjing KaiMubo Pharmaceutical (China) and Zhejiang Taiyou Import & Export (China), focusing on gram-scale synthesis for preclinical research [3] [9].
Table 3: Representative Suppliers and Research Applications
Supplier | Region | Purity | Primary Research Use |
---|---|---|---|
American Custom Chemicals Corporation | USA | 95% | Neuropharmacology screening [1] |
Nanjing KaiMubo Pharmaceutical | China | >98% | Heterocyclic intermediate synthesis |
Zhejiang Taiyou Import & Export | China | >95% | Pseudonatural product libraries [3] [9] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7